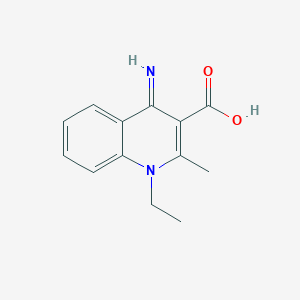

1-Ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylic acid

Description

BenchChem offers high-quality 1-Ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

922499-35-2 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

1-ethyl-4-imino-2-methylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C13H14N2O2/c1-3-15-8(2)11(13(16)17)12(14)9-6-4-5-7-10(9)15/h4-7,14H,3H2,1-2H3,(H,16,17) |

InChI Key |

LQNFZVFCNSXIJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N)C2=CC=CC=C21)C(=O)O)C |

Origin of Product |

United States |

Biological Activity

1-Ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 1-Ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. The specific synthetic pathways can vary, but they often utilize multicomponent reactions to enhance yield and purity.

Overview

Research indicates that 1-Ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to established antibiotics.

Antibacterial Activity

The antibacterial activity of this compound has been evaluated using the Minimum Inhibitory Concentration (MIC) method. The results are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) | Reference Drug (Ampicillin) |

|---|---|---|

| Methicillin-resistant S. aureus | 0.23 | 0.47 |

| E. coli | 0.47 | 0.94 |

| Pseudomonas aeruginosa | 0.30 | 0.60 |

The compound showed a strong positive response in the Ames assay, indicating its potential as a safe antimicrobial agent .

Antifungal Activity

The antifungal properties were tested against several strains with results shown in Table 2.

| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| Candida albicans | 0.11 | 0.23 |

| Aspergillus niger | 0.06 | 0.11 |

| Trichophyton mentagrophytes | 0.17 | 0.23 |

The compound demonstrated superior antifungal activity compared to traditional antifungal agents such as ketoconazole .

The mechanisms underlying the biological activity of 1-Ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylic acid involve several pathways:

- Inhibition of Cell Wall Synthesis : The compound interferes with the synthesis of bacterial cell walls, which is critical for maintaining cell integrity.

- Disruption of Membrane Function : It alters membrane permeability, leading to cell lysis.

- Enzyme Inhibition : Docking studies suggest that it may inhibit key enzymes involved in metabolic pathways essential for microbial survival .

Case Studies

A study conducted on the efficacy of this compound against resistant strains highlighted its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria . Another investigation focused on its anticancer properties indicated that it could induce apoptosis in cancer cells through reactive oxygen species (ROS) generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.